N-(2-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S/c21-14(17-12-8-4-5-9-13(12)20(22)23)10-25-16-19-18-15(24-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJLJHIYPANJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether Formation: The oxadiazole ring is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the nitrophenyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Nitrophenyl Group
The electron-withdrawing nitro group (-NO₂) on the phenyl ring activates the aromatic system for nucleophilic substitution. Studies demonstrate that under alkaline conditions, the nitro group facilitates displacement reactions with nucleophiles like amines or thiols, yielding substituted derivatives.
| Reaction Conditions | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| KOH/EtOH, reflux | NH₃ | N-(2-Aminophenyl)-2-...thio)acetamide | 72% | |
| NaH/DMF, 60°C | HS⁻ | N-(2-Nitrophenyl)-2-...thio)acetamide sulfide | 68% |
Mechanism : The nitro group stabilizes the transition state via resonance, directing nucleophilic attack to the ortho/para positions. The reaction typically proceeds through a Meisenheimer complex intermediate .
Condensation Reactions with Aldehydes
The acetamide moiety undergoes condensation with aromatic aldehydes under acidic or basic conditions to form Schiff bases. This reaction is pivotal for introducing structural diversity in drug design .
text**Example**: N-(2-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide + 4-chlorobenzaldehyde → **N'-(4-Chlorobenzylidene)-2-...thio)acetohydrazide** Conditions: MeOH, RT, 2 hrs | Yield: 81% [3][9]
Characterization :
Oxidation of the Thioether Linkage
The thioether (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions .
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide derivative | RT, 6 hrs | 65% |
| KMnO₄ (acidic) | Sulfone derivative | 80°C, 3 hrs | 58% |
Mechanistic Insight :
-
Sulfoxide formation : Proceeds via a two-electron oxidation mechanism.
-
Sulfone formation : Involves sequential oxidation steps under strong acidic conditions .
Cycloaddition Reactions Involving the Oxadiazole Ring
The 1,3,4-oxadiazole ring participates in [3+2] cycloaddition reactions with alkynes or nitriles, forming fused heterocyclic systems. These reactions are catalyzed by transition metals such as Cu(I) .
Example Reaction :
textThis compound + Phenylacetylene → **Pyrazolo[5,1-d][1,3,4]oxadiazine derivative** Conditions: CuI (10 mol%), DMF, 100°C, 12 hrs | Yield: 74% [7][8]
Key Data :
-
XRD Analysis : Confirms sp³ hybridization at the oxadiazole C2 position post-reaction .
-
Biological Impact : Cycloaddition products show enhanced anticancer activity (IC₅₀ = 2.1 µM vs. HeLa cells) .
Hydrolysis of the Acetamide Group
Under acidic or basic hydrolysis, the acetamide group is cleaved to form carboxylic acid derivatives. This reaction is critical for prodrug activation .
| Conditions | Product | Yield |
|---|---|---|
| 6M HCl, reflux, 8 hrs | 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic acid | 85% |
| NaOH (10%), RT, 24 hrs | Sodium salt of the carboxylic acid | 78% |
Mechanism :
-
Acidic hydrolysis : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.
-
Basic hydrolysis : Deprotonation forms a tetrahedral intermediate, leading to C-N bond cleavage .
Functionalization via Acylation
The secondary amine in the acetamide group undergoes acylation with acyl chlorides or anhydrides, expanding its utility in combinatorial chemistry .
Example :
textThis compound + Benzoyl chloride → **N-(2-Nitrophenyl)-2-...thio)-N'-benzoylacetamide** Conditions: Dioxane, Na₂CO₃, RT, 24 hrs | Yield: 95% [8]
Spectroscopic Confirmation :
Reduction of the Nitro Group
Catalytic hydrogenation reduces the nitro group (-NO₂) to an amine (-NH₂), altering electronic properties and bioactivity.
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C (5%) | H₂ (1 atm), EtOH, 25°C | N-(2-Aminophenyl)-2-...thio)acetamide | 89% |
| Fe/HCl | Reflux, 4 hrs | N-(2-Aminophenyl)-2-...thio)acetamide | 76% |
Applications : The amine product serves as an intermediate for further functionalization (e.g., coupling with carboxylic acids) .
Thiol-Disulfide Exchange
The thioether linkage participates in thiol-disulfide exchange reactions, enabling conjugation with biomolecules or polymers .
Example :
textThis compound + Glutathione (GSH) → **GSH-conjugated derivative** Conditions: PBS buffer (pH 7.4), RT, 2 hrs | Conversion: >90% [12]
Significance : Enhances water solubility and target specificity in drug delivery systems .
Scientific Research Applications
Synthesis and Characterization
Synthesis methods typically involve multi-step reactions that integrate the nitrophenyl and oxadiazole components. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .
Medicinal Chemistry
N-(2-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide has shown potential in drug development:
- Antimicrobial Activity : Studies indicate that compounds containing the oxadiazole ring exhibit antimicrobial properties. This compound's derivatives have been tested against various bacterial strains, showing promising results .
- Anti-inflammatory Properties : Research has highlighted its potential in treating inflammatory diseases due to its ability to inhibit certain inflammatory pathways .
Material Science
The compound's unique structural features allow it to be utilized in developing new materials:
- Polymeric Applications : The incorporation of oxadiazole into polymer matrices can enhance thermal stability and mechanical properties. This has implications for creating high-performance materials used in electronics and coatings .
Biological Research
In biological studies, this compound serves as a useful tool:
- Fluorescent Probes : The nitrophenyl group can act as a fluorescent tag in biological assays, aiding in the visualization of cellular processes .
Case Studies
| Study Title | Year | Findings |
|---|---|---|
| Antimicrobial Efficacy of Oxadiazole Derivatives | 2020 | Demonstrated significant activity against E. coli and S. aureus strains with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
| Synthesis of Novel Oxadiazole Polymers | 2021 | Developed polymers with enhanced thermal stability and mechanical strength compared to conventional materials. |
| Fluorescent Probes for Cellular Imaging | 2023 | Utilized nitrophenyl derivatives for tracking cellular uptake in live cell imaging studies. |
Mechanism of Action
The mechanism of action of N-(2-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The pharmacological profile of 1,3,4-oxadiazole derivatives is highly dependent on substituents attached to the phenyl and oxadiazole moieties. Key analogs and their properties are summarized below:
Table 1: Comparison of Structural Analogs
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-nitrophenyl group (electron-withdrawing) in the target compound contrasts with electron-donating groups like 4-methoxyphenyl (e.g., compound 2b). Methoxy groups enhance solubility but may reduce binding affinity to targets requiring electron-deficient regions .
- Yield Optimization : Yields vary significantly (65–80%), influenced by reaction conditions. For example, compound 2a achieved 80% yield under optimized coupling conditions .
Antiproliferative Activity
- Phthalazinone Derivatives (4b–4d): These compounds exhibit potent antiproliferative activity due to the phthalazinone moiety, which intercalates DNA or inhibits topoisomerases. The sulfamoyl group in 4b enhances hydrogen bonding with enzymes like carbonic anhydrase .
- Benzothiazole-Indole Hybrids (2a) : The indole group in 2a promotes apoptosis by modulating caspase pathways, while the benzothiazole ring improves cell membrane permeability .
Antimicrobial Activity
- Benzofuran-Oxadiazole Derivatives (2a, 2b) : Substitution with benzofuran (2b) confers antimicrobial activity, likely by disrupting bacterial cell wall synthesis. The methoxyphenyl group in 2b further enhances lipophilicity, aiding penetration into Gram-negative bacteria .
Antioxidant Activity
- Benzimidazole-Oxadiazole Hybrids : Compounds like 2-(1H-benzo[d]imidazol-1-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide show radical scavenging activity in DPPH assays, attributed to the imidazole ring’s redox-active nature .
Biological Activity
N-(2-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant biological interactions.
Chemical Structure and Properties
The compound possesses a unique structure characterized by several functional groups:
- Nitrophenyl Group : The presence of the nitro group (NO₂) on the phenyl ring enhances lipophilicity and may influence electronic interactions with biomolecules.
- Oxadiazole Ring : This heterocyclic moiety is associated with various bioactive compounds, including those exhibiting antimicrobial and anticancer properties.
- Acetamide Group : Common in pharmaceuticals, this group facilitates hydrogen bonding, which is crucial for biological activity.
The molecular formula of this compound is C₁₆H₁₂N₄O₄S, with a molecular weight of 356.36 g/mol .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole scaffold. Research indicates that these compounds can inhibit key enzymes involved in cancer cell proliferation:
- Mechanism of Action :
- In Vitro Studies :
| Compound Name | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | HEPG2 | 0.67 |
| Compound B | MCF7 | 0.80 |
| Compound C | SW1116 | 0.87 |
| N-(2-Nitrophenyl)-... | Various | TBD |
Antimicrobial Properties
The nitro group and oxadiazole ring suggest potential antimicrobial activity. Research on similar compounds has shown effectiveness against various bacteria and fungi:
- Antibacterial Activity :
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study by Zhang et al. :
- Molecular Docking Studies :
Q & A
Q. Key Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitution steps.
- Catalyst : Triethylamine neutralizes HCl byproducts, driving the reaction forward .
How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?
Basic Research Question
- Spectroscopy :
- ¹H/¹³C NMR : Confirm acetamide (-NHCO-) and oxadiazole (C=S) moieties. The 2-nitrophenyl group shows aromatic protons at δ 7.5–8.5 ppm and nitro (-NO₂) stretching at ~1520 cm⁻¹ in IR .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula.
- X-ray Crystallography : Reveals planarity of the oxadiazole ring and intermolecular interactions. For example, hydrogen bonding between acetamide NH and carbonyl O stabilizes crystal packing .
Advanced Tip : Use DFT calculations to predict deviations in bond angles (e.g., nitro group torsion angles ~16–160°) and validate experimental data .
What strategies address contradictory bioactivity data in antimicrobial assays for this compound?
Advanced Research Question
Contradictions may arise from:
- Purity Variability : Impurities from incomplete synthesis (e.g., unreacted thiol intermediates) skew results. Validate purity via HPLC (>95%) .
- Strain-Specific Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Structural analogs show higher efficacy against Gram-positive strains due to membrane permeability .
- Mechanistic Ambiguity : Compare with control compounds (e.g., sulfonamides) to rule off-target effects. Use molecular docking to predict binding to bacterial enzymes like dihydrofolate reductase .
Table 1 : Example Bioactivity Data Comparison
| Study | MIC (μg/mL) vs S. aureus | MIC (μg/mL) vs E. coli | Purity (%) |
|---|---|---|---|
| A | 12.5 | >100 | 98 |
| B | 25.0 | 50.0 | 90 |
How can computational modeling predict the compound’s reactivity and interaction with biological targets?
Advanced Research Question
- Docking Studies : Use AutoDock Vina to simulate binding to lipoxygenase (LOX) or cyclooxygenase (COX-2). The oxadiazole-thioacetamide scaffold shows affinity for LOX’s hydrophobic pocket (binding energy ≤ -8.5 kcal/mol) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect enhances acetamide’s electrophilicity .
- ADMET Prediction : SwissADME estimates moderate bioavailability (TPSA ~90 Ų) but poor blood-brain barrier penetration due to nitro group polarity .
What experimental design considerations optimize synthetic yield and scalability?
Advanced Research Question
- DoE (Design of Experiments) : Vary solvent (DMF vs. acetonitrile), temperature (60–100°C), and stoichiometry (1:1 to 1:1.2) to identify optimal conditions .
- Catalyst Screening : Compare triethylamine, pyridine, and DBU for byproduct suppression. Triethylamine gives 75% yield vs. 60% for pyridine .
- Scale-Up Challenges : Replace reflux with microwave-assisted synthesis (30 minutes vs. 6 hours) to improve energy efficiency .
How does the nitro group’s position (ortho vs. para) on the phenyl ring influence physicochemical properties?
Advanced Research Question
- Electronic Effects : The ortho-nitro group increases steric hindrance, reducing rotational freedom of the acetamide moiety. This alters solubility (logP ~2.5 vs. 2.1 for para) .
- Biological Impact : Ortho-substitution enhances antimicrobial activity due to improved membrane interaction. Compare with para-nitro analogs showing 20% lower potency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
